3-(3-Ethoxy-benzyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a benzyl group that has an ethoxy group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-benzyl)-piperidine typically involves the reaction of 3-ethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can yield the corresponding amine or alcohol derivatives .
Scientific Research Applications
3-(3-Ethoxy-benzyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-benzyl)-piperidine
- 3-(3-Methoxy-benzyl)-piperidine
- 3-(3-Chloro-benzyl)-piperidine
Uniqueness
3-(3-Ethoxy-benzyl)-piperidine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications where the ethoxy group provides a distinct advantage .
Biological Activity
Overview
3-(3-Ethoxy-benzyl)-piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethoxy group attached to a benzyl moiety, which influences its interaction with biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19N
- Molecular Weight : 219.31 g/mol
- CAS Number : 1171079-15-4
This compound's unique structure contributes to its diverse biological activities, making it a subject of various research studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is known to modulate the activity of receptors or enzymes, leading to physiological effects. The ethoxy group enhances its binding affinity and selectivity towards certain targets, which may include:
- Receptor Binding : Interaction with various receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : Modulating enzyme activity, which can affect metabolic processes.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit antimicrobial properties. Studies have shown that this compound may possess activity against certain bacterial strains, although detailed data on its spectrum of activity is limited. Comparative studies suggest that similar piperidine compounds display varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of piperidine derivatives has been explored in several studies. For instance, structural modifications in piperidine compounds have been linked to enhanced cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, although specific studies on this compound are still emerging .
Structure-Activity Relationship (SAR)
A significant aspect of understanding the biological activity of this compound involves SAR studies. Research highlights that modifications in the piperidine structure can lead to substantial changes in biological potency:
- N-(alkyl)benzylpiperidines have been identified as essential pharmacophores for selective receptor antagonism, indicating that similar modifications could enhance the efficacy of this compound .
Comparative Analysis with Related Compounds
A comparative analysis with other benzyl-piperidine derivatives reveals that the presence of the ethoxy group in this compound may confer unique binding properties compared to compounds like 3-(3-Fluoro-benzyl)-piperidine or 3-(3-Chloro-benzyl)-piperidine. These differences can influence their pharmacological profiles and therapeutic applications .
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Moderate | Emerging evidence | Ethoxy group enhances binding |
3-(3-Fluoro-benzyl)-piperidine | Low | Moderate | Fluorine substitution impacts reactivity |
3-(3-Chloro-benzyl)-piperidine | Moderate | High | Chlorine substitution affects potency |
Properties
CAS No. |
955287-94-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3-ethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3 |
InChI Key |
RHQBNQFPMVFZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.